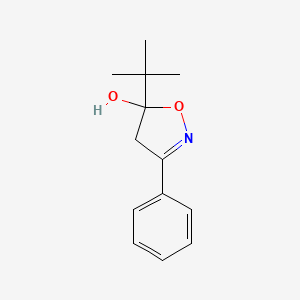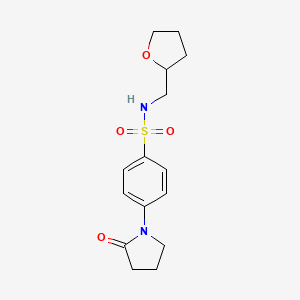
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as DCPA, is a synthetic herbicide that belongs to the family of cyclohexanone herbicides. DCPA is widely used in agriculture for weed control in various crops, including cotton, soybeans, peanuts, and vegetables. The herbicide works by inhibiting the growth of weeds by disrupting their cell division process.
Wirkmechanismus
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide works by inhibiting the synthesis of fatty acids in the target plants, which leads to disruption of their cell division process, ultimately resulting in their death. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide specifically inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and eye damage upon contact. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to have some adverse effects on non-target plants and animals, such as reduced growth and reproduction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is widely used in laboratory experiments due to its effectiveness in controlling weeds. It is also relatively easy to synthesize and purify. However, N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has some limitations, such as its potential adverse effects on non-target plants and animals, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of research is the development of new formulations of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide that are more effective and environmentally friendly. Another area of research is the study of the potential use of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, more research is needed to understand the potential adverse effects of N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on non-target plants and animals, and to develop strategies to mitigate these effects.
Synthesemethoden
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized by reacting 2,6-dichlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-2-1-3-10(13)8(9)6-11(15)14-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZFDEYFKGQENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)

![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)


![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)

![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)

![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)